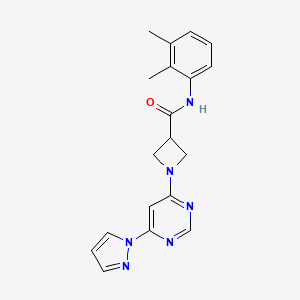
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dimethylphenyl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dimethylphenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H20N6O and its molecular weight is 348.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dimethylphenyl)azetidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C21H24N6O with a molecular weight of approximately 392.46 g/mol. The structure features a pyrazole moiety linked to a pyrimidine ring, which is further connected to an azetidine carboxamide. The presence of these heterocycles contributes to its unique biological properties.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity, particularly against specific cancer cell lines. The compound has been evaluated for its effectiveness against various cancer types, including breast and lung cancers. For instance, a study demonstrated that derivatives similar to this compound showed inhibition of BRAF(V600E), a common mutation in melanoma, suggesting potential use in targeted cancer therapies .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been well-documented. The compound has shown promise in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests its potential application in treating inflammatory diseases .
Antibacterial and Antifungal Activities
In vitro assays have shown that certain pyrazole derivatives possess antibacterial and antifungal properties. For example, compounds structurally related to this compound have demonstrated moderate to excellent activity against various pathogenic fungi and bacteria .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the pyrazole and pyrimidine rings significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution at the 2-position of the pyrimidine ring | Enhances antitumor activity |
| Alterations on the azetidine nitrogen | Affects anti-inflammatory potency |
| Variation in the phenyl substituent | Modulates antibacterial effectiveness |
These findings suggest that optimizing these structural elements could lead to more potent derivatives.
Case Studies
- Antitumor Efficacy : In a study involving MCF-7 breast cancer cells, the compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics. Combination therapy with doxorubicin showed synergistic effects, enhancing overall efficacy .
- Inflammation Model : In a murine model of acute inflammation, the compound reduced paw edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent .
- Antibacterial Testing : The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli in disc diffusion assays, with zones of inhibition comparable to standard antibiotics .
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-13-5-3-6-16(14(13)2)23-19(26)15-10-24(11-15)17-9-18(21-12-20-17)25-8-4-7-22-25/h3-9,12,15H,10-11H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOUKVYTCFVKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














